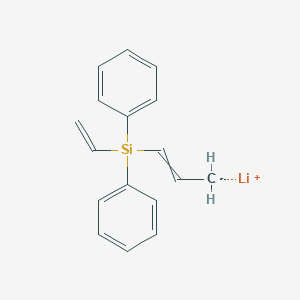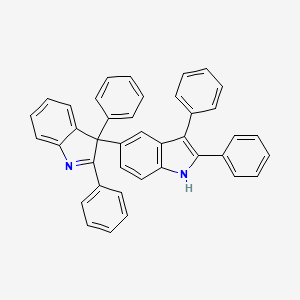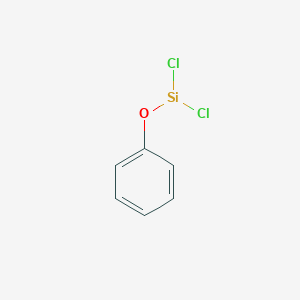
CID 17860073
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(phenoxy)silane is an organosilicon compound with the chemical formula C6H5OCl2Si. It is a derivative of silane, where two chlorine atoms and one phenoxy group are attached to a silicon atom. This compound is known for its utility in various chemical syntheses and industrial applications due to its reactivity and ability to form stable bonds with organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(phenoxy)silane can be synthesized through the reaction of phenol with silicon tetrachloride in the presence of a base. The reaction typically proceeds as follows:
C6H5OH+SiCl4→C6H5OSiCl3+HCl
Further chlorination of the intermediate product, phenoxychlorosilane, yields dichloro(phenoxy)silane:
C6H5OSiCl3+Cl2→C6H5OCl2Si+HCl
Industrial Production Methods: In industrial settings, dichloro(phenoxy)silane is produced using continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(phenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: Can react with other silanes to form polysiloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Conducted under acidic or basic conditions.
Condensation Reactions: Often performed at elevated temperatures with catalysts such as tin or titanium compounds.
Major Products Formed:
Substitution Reactions: Formation of phenoxy-substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Condensation Reactions: Formation of polysiloxanes with varying chain lengths and properties.
Applications De Recherche Scientifique
Dichloro(phenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different substrates.
Mécanisme D'action
The mechanism of action of dichloro(phenoxy)silane involves the formation of covalent bonds with organic and inorganic materials. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Dichlorodiphenylsilane: Similar structure but with two phenyl groups instead of one phenoxy group.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenoxy group.
Dichlorodiethylsilane: Contains two ethyl groups instead of a phenoxy group.
Uniqueness: Dichloro(phenoxy)silane is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other dichlorosilanes. The phenoxy group enhances the compound’s ability to interact with aromatic systems and provides additional stability to the resulting products.
Propriétés
Formule moléculaire |
C6H5Cl2OSi |
|---|---|
Poids moléculaire |
192.09 g/mol |
InChI |
InChI=1S/C6H5Cl2OSi/c7-10(8)9-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
ITPGJSPEUGKIEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


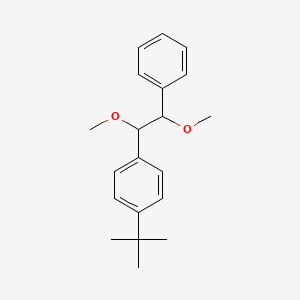


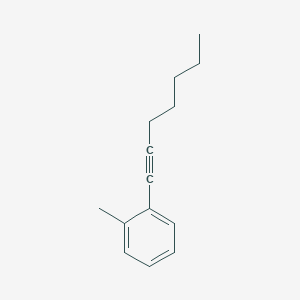
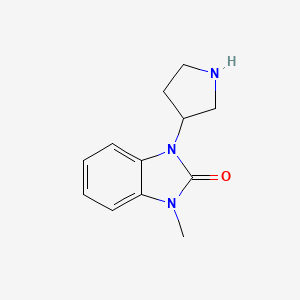

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
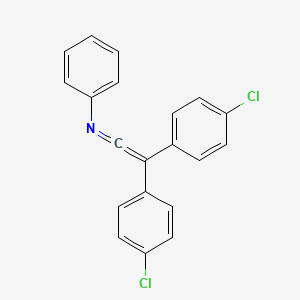

![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
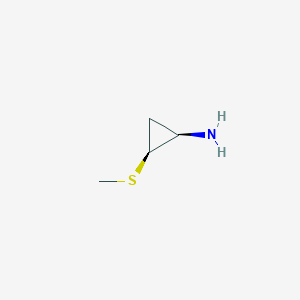
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
